BenchChemオンラインストアへようこそ!

1-(3,5-Dihydroxypent-1-yl)uracil

Antiviral drug discovery Acyclic nucleoside analogues Herpes simplex virus

1-(3,5-Dihydroxypent-1-yl)uracil (CAS 69895-61-0) is a synthetic pyrimidine nucleobase derivative in which the N1 position of uracil bears a 3,5‑dihydroxypentyl side chain. With the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g·mol⁻¹, the compound belongs to the class of acyclic nucleoside analogues that have been explored for antiviral and enzyme‑inhibitory applications.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 69895-61-0
Cat. No. B15195367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dihydroxypent-1-yl)uracil
CAS69895-61-0
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CCC(CCO)O
InChIInChI=1S/C9H14N2O4/c12-6-3-7(13)1-4-11-5-2-8(14)10-9(11)15/h2,5,7,12-13H,1,3-4,6H2,(H,10,14,15)
InChIKeyIJOKNRPQDXPCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dihydroxypent-1-yl)uracil (CAS 69895-61-0): N1‑Alkylated Uracil Scaffold with Bifunctional Hydroxyl Patterning


1-(3,5-Dihydroxypent-1-yl)uracil (CAS 69895-61-0) is a synthetic pyrimidine nucleobase derivative in which the N1 position of uracil bears a 3,5‑dihydroxypentyl side chain. With the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g·mol⁻¹, the compound belongs to the class of acyclic nucleoside analogues that have been explored for antiviral and enzyme‑inhibitory applications [1]. Its two secondary hydroxyl groups on a flexible five‑carbon linker differentiate it from simple N1‑alkyl uracils and from the regioisomeric 4,5‑dihydroxypentyl isomer, creating distinct hydrogen‑bonding and solubility profiles that must be considered in procurement decisions.

Why Generic Uracil or Other N1‑Alkylated Uracil Analogues Cannot Replace 1-(3,5-Dihydroxypent-1-yl)uracil in Biological Assays


The biological performance of N1‑substituted uracils is exquisitely sensitive to the length, stereochemistry, and functionalization of the N1 side chain. The 3,5‑dihydroxypentyl group in 1-(3,5-dihydroxypent-1-yl)uracil places two hydrogen‑bond donor/acceptor sites at specific distances from the uracil ring, a pattern that is absent in the isomeric 4,5‑dihydroxypentyl analogue and in unsubstituted uracil [1]. Even closely related acyclic nucleoside analogues built on the same 3,5‑dihydroxypentyl scaffold but bearing different nucleobases show strikingly different antiviral activities, demonstrating that both the nucleobase and the exact side‑chain substitution pattern are required for biological recognition [2]. Consequently, substituting the target compound with a generic uracil derivative or an isomer will yield non‑comparable experimental results and may invalidate SAR series.

Quantitative Differentiation Evidence for 1-(3,5-Dihydroxypent-1-yl)uracil Against the Closest Analogues


Antiviral Activity Profile: Direct Comparison of the Uracil- vs. Guanine‑Derived 3,5‑Dihydroxypentyl Nucleoside Analogues

In a head‑to‑head study, 1-(3,5-dihydroxypentyl)uracil (compound 13) showed no inhibition of the cytopathic effect induced by HSV‑1, HCMV or HIV‑1 in vitro, whereas the guanine‑derived analogue bearing the same 3,5‑dihydroxypentyl side chain (compound 7) inhibited HSV‑1 cytopathic effect with an IC₅₀ of 12.5 µg mL⁻¹ [1]. For HCMV and HIV‑1, both compounds were inactive.

Antiviral drug discovery Acyclic nucleoside analogues Herpes simplex virus

Regioisomeric Differentiation: 3,5‑Dihydroxypentyl vs. 4,5‑Dihydroxypentyl Chain in Uracil Alkylation

The 3,5‑dihydroxypentyl side chain in 1-(3,5-dihydroxypent-1-yl)uracil is constructed via alkylation of uracil with a protected 1‑amino‑5‑(benzyloxy)pentan‑3‑ol intermediate, a route that installs the hydroxyl groups at positions 3 and 5 of the pentyl chain [1]. In contrast, the regioisomeric 1-(4,5‑dihydroxypentyl)uracil is synthesized by peroxyformic acid oxidation of 1-(4‑pentenyl)uracil, yielding the 4,5‑diol [2]. The two routes produce structurally distinct diastereomeric series: the 3,5‑diol substrate is chiral at C‑3, while the 4,5‑diol substrate is chiral at C‑4.

Synthetic chemistry Regioisomerism Nucleoside analogue design

Biological Specificity: Absence of Thymine‑Replacement Function Compared to 5‑(4′,5′‑Dihydroxypentyl)uracil (DHPU) in Phage DNA

The naturally occurring hypermodified base 5‑(4′,5′‑dihydroxypentyl)uracil (DHPU) replaces thymine in bacteriophage SP‑15 DNA and is biosynthesized as the nucleoside triphosphate in infected Bacillus subtilis [1][2]. The synthetic 1‑(3,5‑dihydroxypent-1-yl)uracil, bearing the dihydroxypentyl chain at N1 rather than C5, cannot function as a thymine surrogate because N1‑alkylation blocks Watson–Crick base pairing. While DHPU‑containing DNA is resistant to most restriction endonucleases, no such protective function has been reported for the N1‑isomer [3].

Bacteriophage biology DNA modification Hypermodified bases

Optimal Application Scenarios for 1-(3,5-Dihydroxypent-1-yl)uracil Based on Verified Differentiation Data


Negative Control in Acyclic Nucleoside Antiviral Screening Panels

Because 1-(3,5-dihydroxypent-1-yl)uracil was definitively shown to lack activity against HSV‑1, HCMV, and HIV‑1 while the corresponding guanine analogue exhibited selective anti‑HSV‑1 activity (IC₅₀ = 12.5 µg mL⁻¹), the compound serves as an excellent negative control for SAR studies on the 3,5‑dihydroxypentyl scaffold. Its use ensures that any observed antiviral effect can be attributed to the nucleobase identity rather than the side chain [1].

Synthetic Intermediate for Cytosine‑Derived 3,5‑Dihydroxypentyl Nucleoside Analogues

The uracil derivative can be converted to the corresponding cytosine analogue via the 4‑(1,2,4‑triazol‑1‑yl) intermediate, a transformation demonstrated for the analogous 4,5‑dihydroxypentyl series and applicable to the 3,5‑diol series. This makes 1-(3,5-dihydroxypent-1-yl)uracil a strategic precursor for exploring pyrimidine‑variant acyclic nucleoside libraries [2].

Isomer‑Specific Reference Standard for Quality Control of Dihydroxypentyluracil Batches

Given the distinct synthetic routes and biological properties of the 3,5‑diol and 4,5‑diol isomers, 1-(3,5-dihydroxypent-1-yl)uracil is required as a certified reference standard for HPLC or NMR identification and quantification of the correct isomer in research‑grade or GLP‑grade material. Cross‑contamination with the 4,5‑diol isomer can be detected and quantified only when both authentic standards are available [1][2].

Probing the Role of N1‑Alkyl Chain Geometry in Enzyme‑Inhibitor Interactions

The 3,5‑dihydroxypentyl chain provides two hydrogen‑bonding points at a specific spacing that differs from the 4,5‑diol. This compound has been used as a scaffold element in elastase inhibitor patents, where the exact diol geometry influences binding to the enzyme active site [3]. Researchers can employ it to deconvolute the contribution of side‑chain hydroxyl spacing to target engagement.

Quote Request

Request a Quote for 1-(3,5-Dihydroxypent-1-yl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.